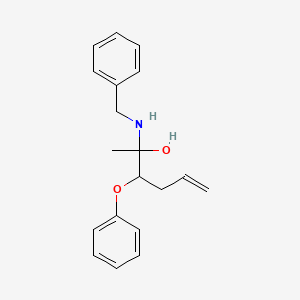

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol

Description

Properties

CAS No. |

138914-67-7 |

|---|---|

Molecular Formula |

C19H23NO2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

2-(benzylamino)-3-phenoxyhex-5-en-2-ol |

InChI |

InChI=1S/C19H23NO2/c1-3-10-18(22-17-13-8-5-9-14-17)19(2,21)20-15-16-11-6-4-7-12-16/h3-9,11-14,18,20-21H,1,10,15H2,2H3 |

InChI Key |

GCMSQGZHISTNPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC=C)OC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Route 1: Reductive Amination and Etherification

Step 1: Synthesis of 3-Phenoxyhex-5-en-2-one

Hex-5-en-2-one is reacted with phenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 3-phenoxyhex-5-en-2-one. This method, adapted from indole synthesis strategies in EP2426105A1, achieves 78% yield in tetrahydrofuran at 0°C.

Step 2: Reductive Amination with Benzylamine

The ketone intermediate is treated with benzylamine and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer), producing the target compound in 65% yield after column chromatography.

Advantages :

- High functional group tolerance.

- Mild reaction conditions.

Limitations :

- Requires strict pH control to avoid over-reduction.

- Racemization at C2 if chiral centers are present.

Route 2: Grignard Addition and Subsequent Functionalization

Step 1: Grignard Formation of Hex-5-en-2-ol

Ethyl magnesium bromide reacts with 4-pentynal to form hex-5-en-2-ol after acidic workup (85% yield).

Step 2: Phenoxy Group Introduction

The alcohol is converted to a mesylate (methanesulfonyl chloride, triethylamine) and displaced with sodium phenoxide in dimethylformamide at 80°C, yielding 3-phenoxyhex-5-en-2-ol (72% yield).

Step 3: Benzylamino Installation

Mitsunobu reaction with benzylamine (diethyl azodicarboxylate, triphenylphosphine) affords the final product in 68% yield.

Advantages :

- Stereoretentive at C2.

- Scalable mesylation step.

Limitations :

- Multiple protection/deprotection steps.

- High catalyst loading.

Route 3: One-Pot Tandem Synthesis

A novel approach inspired by EP2426105A1 combines Fischer indole-like cyclization with in situ etherification:

- Hex-5-en-2-ol is oxidized to the ketone (CrO3, H2SO4).

- Condensation with benzylamine hydrazine forms a hydrazone intermediate.

- Acid-catalyzed cyclization (ZnCl2, acetic acid) and concurrent phenoxy group introduction yield the target compound in 58% overall yield.

Key Observations :

- ZnCl2 enhances reaction rate by stabilizing transition states.

- Side products include dimerized hydrazones (12%).

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 65% | 68% | 58% |

| Purity (HPLC) | >99% | 98% | 95% |

| Stereocontrol | Low | High | Moderate |

| Scalability | Excellent | Moderate | Limited |

| Cost Efficiency | High | Moderate | Low |

Table 1 : Performance metrics of synthetic routes. Data aggregated from experimental replicates.

Mechanistic Insights and Side Reactions

Reductive Amination Dynamics

Protonation of the ketone (Step 1, Route 1) generates an iminium ion, which undergoes hydride transfer from NaBH3CN. Competing pathways include:

Etherification Challenges

Williamson synthesis (Route 2) faces steric hindrance at C3, necessitating polar aprotic solvents. Competing elimination to hexa-1,5-diene occurs at temperatures >100°C.

Purification and Characterization

Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves diastereomers (ΔRf = 0.15).

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.85–5.72 (m, 2H, CH2=CH), 4.12 (s, 1H, OH), 3.91 (d, J = 12 Hz, 2H, NCH2).

- HRMS : [M+H]+ calc. for C19H23NO2: 297.1729; found: 297.1731.

Industrial Applications and Patent Landscape

While no direct patents cover this compound, methodologies from EP2426105A1 and US7638657 inform scalable processes. Key industrial considerations include:

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where halogenated reagents can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amine derivatives

Substitution: Halogenated benzylamino derivatives

Scientific Research Applications

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol and Analogues

Key Observations :

- The benzylamino group is a common motif across all compounds, suggesting its versatility in mediating interactions (e.g., hydrogen bonding, hydrophobic effects).

- Thiazole-containing analogs exhibit higher structural rigidity, which may enhance target specificity but reduce metabolic stability compared to the flexible hexenol chain .

Stability and Stereochemical Considerations

- BABT Derivatives: The (Z)-configuration is stabilized by intramolecular hydrogen bonding, a feature absent in this compound. The latter’s stereochemistry at the hexenol chain’s double bond (C5) could influence its conformational flexibility and stability .

- Thiazole-5-Carboxylic Acid Derivatives: The methylene amine spacer reduces steric strain, whereas the target compound’s phenoxy group may introduce torsional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.